2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid
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Overview
Description
2-(1,5-Dinitro-3-azabicyclo[331]non-6-en-3-yl)acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid typically involves a multi-step process. One common method includes the Mannich condensation of 3-acetonyl-2,4-bis(aci-nitro)cyclohex-5-en-1-one disodium salt with formaldehyde and primary amines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other electrophiles replace hydrogen atoms in the compound.
Common reagents used in these reactions include bromine for electrophilic addition and potassium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid involves its interaction with specific molecular targets. The compound’s nitro groups play a crucial role in its reactivity, facilitating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid can be compared with other similar compounds, such as:
1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol: This compound shares a similar bicyclic structure but differs in its functional groups.
1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)pentanedioic acid: Another related compound with additional carboxylic acid groups.
The uniqueness of this compound lies in its specific acetic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c14-8(15)4-11-6-9(12(16)17)2-1-3-10(5-9,7-11)13(18)19/h1-2H,3-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEUWZGHQLHPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2(CC1(CN(C2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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